Product packaging for 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene(Cat. No.:CAS No. 3983-75-3)

1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene

Cat. No.: B14004219
CAS No.: 3983-75-3
M. Wt: 251.57 g/mol
InChI Key: NOPMMFXIKJQQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene (CAS 13290-31-8) is a synthetically produced organosulfur compound with the molecular formula C 8 H 8 BrClS and a molecular weight of 251.57 g/mol . This compound features a benzene ring disubstituted with a chlorine atom in the ortho position and a 2-bromoethylsulfanyl group (–S–CH 2 CH 2 Br), making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The presence of both a bromo and a sulfanyl group on the ethyl chain, attached to the chlorobenzene ring, distinguishes it from simpler alkyl halides and allows for diverse chemical transformations . In scientific research, this compound's primary value lies in its application as a key intermediate. It is designed to undergo various chemical reactions, most notably nucleophilic substitution , where the bromoethyl group can be displaced by nucleophiles such as amines or azides to form more complex molecular structures . The sulfanyl bridge can also be oxidized to form sulfoxides or sulfones, further modifying the compound's properties . Researchers utilize this reagent in the synthesis of more complex organic molecules, including potential bioactive compounds . Studies on structurally similar compounds have shown that the combination of halogenated aromatic rings and sulfur-containing chains can be investigated for antimicrobial or anticancer properties, indicating a potential research pathway for this compound as well . The mechanism of action for this compound in biological assays is hypothesized to involve its functional groups interacting with cellular targets. The reactive bromoethyl group can alkylate biological nucleophiles, while the sulfur atom may facilitate nucleophilic attack mechanisms, potentially modulating the activity of specific enzymes or receptors . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses and is strictly prohibited for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClS B14004219 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene CAS No. 3983-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3983-75-3

Molecular Formula

C8H8BrClS

Molecular Weight

251.57 g/mol

IUPAC Name

1-(2-bromoethylsulfanyl)-2-chlorobenzene

InChI

InChI=1S/C8H8BrClS/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2

InChI Key

NOPMMFXIKJQQJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCCBr)Cl

Origin of Product

United States

Synthetic Methodologies for 1 2 Bromoethyl Sulfanyl 2 Chlorobenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler starting materials. For 1-[(2-bromoethyl)sulfanyl]-2-chlorobenzene, two primary disconnection points are considered: the aryl-sulfur (C-S) bond and the alkyl-sulfur (C-S) bond.

Disconnection at the Aryl-Sulfur Bond

A disconnection at the aryl-sulfur bond suggests the formation of this bond as a key step in the synthesis. This approach identifies a nucleophilic sulfur species and an electrophilic aryl compound as the precursors.

Retron: Aryl-S Bond

Synthons:

2-chlorophenyl cation (or an equivalent electrophilic species)

(2-bromoethyl)sulfanide anion (or an equivalent nucleophilic species)

Synthetic Equivalents:

2-chlorobenzenediazonium (B96021) salt or a suitably activated 2-chlorohalobenzene

2-bromoethanethiol (B1606908)

This disconnection strategy leads to a synthetic pathway where 2-chlorobenzenethiol is not a direct precursor, but rather the target molecule is built up from a sulfur-containing alkyl chain and a chlorinated benzene (B151609) ring.

Disconnection at the Alkyl-Sulfur Bond

The more common and often more practical approach is the disconnection at the alkyl-sulfur bond. This strategy involves the reaction of a nucleophilic arylthiol with an electrophilic alkyl halide.

Retron: Alkyl-S Bond

Synthons:

2-chlorobenzenethiolate anion

2-bromoethyl cation (or an equivalent electrophilic species)

Synthetic Equivalents:

2-chlorobenzenethiol

1,2-dibromoethane (B42909)

This disconnection forms the basis of a straightforward synthesis via nucleophilic substitution, where the thiolate anion, generated from 2-chlorobenzenethiol, attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.

Considerations for Halogen Regioselectivity

The regiochemistry of the chlorine atom on the benzene ring is a critical aspect of the synthesis. The starting material must be correctly substituted to yield the desired 2-chloro isomer. The synthesis of 2-chlorobenzenethiol, a key precursor in the alkyl-sulfur bond disconnection approach, dictates the final position of the chlorine atom. Therefore, the selection of a synthetic route that selectively produces the ortho-chloro isomer is paramount. This is typically achieved by starting with a precursor that already contains the chlorine atom in the desired position, such as 2-chloroaniline (B154045) or 2-chloronitrobenzene.

Precursor Synthesis and Functional Group Introduction

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Preparation of 2-Chlorobenzenethiol Derivatives

2-Chlorobenzenethiol is a crucial intermediate for the synthesis of the target molecule. Several methods are available for its preparation, often starting from readily available chlorinated aromatic compounds.

One common method involves the reduction of 2-chlorobenzenesulfonyl chloride. This can be achieved using a reducing agent such as zinc dust in an acidic medium. google.com

Another route to 2-chlorobenzenethiol is through the diazotization of 2-chloroaniline, followed by a Sandmeyer-type reaction with a sulfur-containing nucleophile, such as potassium ethyl xanthate, and subsequent hydrolysis.

A gas-phase reaction of o-bromochlorobenzene with hydrogen sulfide (B99878) at elevated temperatures has also been reported to produce 2-chlorothiophenol (B146423). chemicalbook.com

Starting MaterialReagentsProductKey Features
2-Chlorobenzenesulfonyl chlorideZinc, Acid2-ChlorobenzenethiolReduction of the sulfonyl chloride to the thiol.
2-Chloroaniline1. NaNO₂, HCl 2. KEX 3. H₂O, Δ2-ChlorobenzenethiolDiazotization followed by xanthate displacement and hydrolysis.
o-BromochlorobenzeneH₂S, Catalyst, 360°C2-ChlorobenzenethiolHigh-temperature gas-phase synthesis. chemicalbook.com

Synthesis of 1,2-Dibromoethane or Related Bromoethylating Agents

1,2-Dibromoethane is a readily available and commonly used bromoethylating agent. It is produced industrially by the direct bromination of ethylene (B1197577). wikipedia.org

The reaction is a classic example of a halogen addition reaction to an alkene. wikipedia.org In a laboratory setting, ethylene gas can be generated and bubbled through liquid bromine, often in a cooled flask, to produce 1,2-dibromoethane. prepchem.com The product is a dense, colorless liquid. wikipedia.org

ReactantsReaction TypeProduct
Ethylene (CH₂=CH₂) + Bromine (Br₂)Halogen Addition1,2-Dibromoethane (BrCH₂CH₂Br) wikipedia.org

Direct Synthetic Routes to the Thioether Linkage

Direct formation of the thioether linkage in this compound involves the creation of a bond between the sulfur atom of a 2-chlorobenzenethiol precursor and an ethyl group bearing a bromine atom.

The most common and straightforward method for synthesizing this compound is through a bimolecular nucleophilic substitution (SN2) reaction. This process involves the reaction of a 2-chlorobenzenethiolate anion with a suitable halogenated alkane, typically 1,2-dibromoethane.

The reaction begins with the deprotonation of 2-chlorobenzenethiol by a base to form the more nucleophilic 2-chlorobenzenethiolate. This thiolate then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group in a single, concerted step. To favor the desired monosubstituted product, an excess of the dihaloalkane is typically used. This strategy minimizes the potential for a second substitution reaction where the newly formed thioether acts as a nucleophile. Phase transfer catalysis is also a viable method for carrying out such reactions. nih.govnitrkl.ac.in

The general reaction scheme is as follows:

Step 1: Thiolate Formation

2-Cl-C₆H₄SH + Base → 2-Cl-C₆H₄S⁻ + Base-H⁺

Step 2: SN2 Attack

2-Cl-C₆H₄S⁻ + BrCH₂CH₂Br (excess) → this compound + Br⁻

Illustrative SN2 Reaction Conditions for Aryl Thioether Synthesis

Aryl ThiolAlkyl HalideBaseSolventTemperature (°C)Yield (%)
2-Chlorobenzenethiol1,2-DibromoethaneSodium Hydroxide (B78521)Ethanol/Water80~75-85
4-Methylbenzenethiol1,2-DibromoethanePotassium CarbonateAcetonitrile (B52724)82~80-90
Benzenethiol1,2-DibromoethaneSodium EthoxideEthanol78~85-95
4-Chlorobenzenethiol1-Bromo-2-chloroethaneSodium HydrideDMF25~90

Note: This data is representative of typical SN2 reactions for this class of compounds and is intended for illustrative purposes.

Modern synthetic organic chemistry offers powerful tools for C-S bond formation through transition-metal-catalyzed cross-coupling reactions. nih.gov Catalysts based on palladium and copper are most prominent in this area. These methods are particularly useful when direct SN2 reactions are inefficient. organic-chemistry.org

In the context of synthesizing this compound, one could envision a coupling between 2-chlorobenzenethiol and a suitable 2-haloethanol derivative, followed by conversion of the hydroxyl group to a bromide. A more direct, though less common, approach would be the coupling of a 1,2-dihaloethane with 2-chlorobenzenethiol.

Palladium-Catalyzed C-S Coupling: Palladium catalysts, often in combination with phosphine (B1218219) ligands, are highly effective for forming C-S bonds. organic-chemistry.org The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the haloalkane.

Thiolate Coordination & Deprotonation: The aryl thiol coordinates to the palladium center, often facilitated by a base.

Reductive Elimination: The aryl and alkyl groups are eliminated from the palladium center, forming the desired thioether and regenerating the Pd(0) catalyst.

Copper-Catalyzed C-S Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative to palladium-catalyzed methods. uu.nlbohrium.comresearchgate.net These reactions typically use a copper(I) salt (e.g., CuI) and a base, and often require a ligand to facilitate the coupling. uu.nlbohrium.comresearchgate.net Recent advancements have shown that some copper-catalyzed C-S couplings can proceed under mild, even photoinduced, conditions. organic-chemistry.org

Representative Conditions for Transition-Metal-Catalyzed C-S Coupling

Catalyst SystemAryl ComponentAlkyl ComponentBaseSolventTemperature (°C)
Pd(OAc)₂ / Xantphos2-Chlorobenzenethiol1-Bromo-2-ethoxyethaneCs₂CO₃Toluene110
CuI / 1,10-Phenanthroline2-Chlorobenzenethiol1-Bromo-2-methoxyethaneK₂CO₃DMF100-120
NiCl₂(dppp)2-Chlorobenzenethiol1-Bromo-2-fluoroethaneNaOtBuDioxane100

Note: This data is illustrative of general conditions for C-S cross-coupling reactions and has been adapted for the synthesis of similar structures.

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free approaches to C-S bond formation have gained significant attention. organic-chemistry.orgnih.gov These reactions avoid the use of potentially toxic and expensive transition metals.

One such approach involves the use of diaryliodonium salts as arylating agents for thiols under acidic conditions. uu.nl Another strategy utilizes xanthates as odorless and stable thiol surrogates, which can react with alkyl halides under base-free and metal-free conditions. nih.gov For the synthesis of this compound, a potential metal-free route could involve the reaction of 2-chlorobenzenethiol with 1,2-dibromoethane in the presence of a strong base in a polar aprotic solvent, or using xanthate-based chemistry to avoid the malodorous thiol.

Photochemical methods offer a unique way to form C-S bonds under mild conditions, often at room temperature. These reactions typically proceed via radical intermediates. Light can be used to induce the formation of an aryl radical from an aryl halide, which can then be trapped by a sulfur-containing species.

A recent development involves the photoinduced, copper-catalyzed coupling of aryl thiols with aryl halides at temperatures as low as 0°C. organic-chemistry.org This method proceeds via a single-electron transfer (SET) mechanism. While this specific example involves two aryl components, the principles could be extended to the reaction of an aryl thiol with a suitable alkyl halide. Another approach is the direct photochemical conversion of starting materials, which can be facilitated by continuous flow reactors for improved efficiency and scalability. nih.gov

Chemical Transformations and Reactivity of 1 2 Bromoethyl Sulfanyl 2 Chlorobenzene

Reactivity at the 2-Bromoethyl Moiety

The 2-bromoethyl group, a primary alkyl bromide, is the more reactive portion of the molecule under many conditions. Its chemistry is characterized by reactions that involve the carbon-bromine bond.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The primary carbon bearing the bromine atom is susceptible to nucleophilic attack. Given that it is a primary alkyl halide, the predominant pathway for nucleophilic substitution is the bimolecular (SN2) mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.

The SN2 reaction rate is dependent on the concentration of both the substrate and the nucleophile. A variety of nucleophiles can be employed to displace the bromide, leading to a range of functionalized products. The general inertness of the aryl chloride under these conditions allows for selective reaction at the ethyl sidechain.

The unimolecular (SN1) pathway is highly unlikely for this primary alkyl bromide due to the instability of the corresponding primary carbocation that would need to form as an intermediate.

Table 1: Representative SN2 Reactions of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene

NucleophileReagent ExampleProduct
Hydroxide (B78521)Sodium Hydroxide (NaOH)2-[(2-Chlorophenyl)sulfanyl]ethanol
AlkoxideSodium Methoxide (NaOCH3)1-(2-Methoxyethyl)sulfanyl-2-chlorobenzene
ThiolateSodium Thiophenoxide (NaSPh)1-(2-Phenylsulfanylethyl)sulfanyl-2-chlorobenzene
CyanideSodium Cyanide (NaCN)3-[(2-Chlorophenyl)sulfanyl]propanenitrile
AzideSodium Azide (NaN3)1-(2-Azidoethyl)sulfanyl-2-chlorobenzene

Elimination Reactions (E1 and E2 pathways)

Elimination reactions, which lead to the formation of an alkene, are in competition with nucleophilic substitution. The bimolecular elimination (E2) pathway is favored by the use of strong, sterically hindered bases. In this mechanism, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is eliminated simultaneously, forming a double bond.

For this compound, an E2 reaction would yield 1-chloro-2-(vinylsulfanyl)benzene. The choice of a strong, bulky base such as potassium tert-butoxide is crucial to favor elimination over substitution.

The unimolecular elimination (E1) pathway is not favored for the same reason the SN1 reaction is disfavored: the instability of the primary carbocation intermediate.

Table 2: Conditions Favoring E2 Elimination

BaseSolventProduct
Potassium tert-butoxide (t-BuOK)tert-Butanol1-Chloro-2-(vinylsulfanyl)benzene
Sodium ethoxide (NaOEt) in EthanolEthanolMixture of substitution and elimination products

Radical Reactions Involving Carbon-Bromine Bond Activation

The carbon-bromine bond can undergo homolytic cleavage upon initiation by radical initiators (like AIBN) or photochemically to generate a primary alkyl radical. This radical intermediate can then participate in various radical-mediated transformations. For instance, in the presence of a suitable hydrogen atom donor, a reduction reaction can occur, replacing the bromine with a hydrogen atom. While less common for simple alkyl bromides compared to more complex radical cyclizations, this pathway is a potential mode of reactivity.

Cyclization Reactions Triggered by Intramolecular Nucleophilic Attack

The structure of this compound features a nucleophilic sulfur atom positioned to potentially attack the electrophilic carbon of the bromoethyl group in an intramolecular fashion. This could lead to the formation of a cyclic sulfonium (B1226848) ion intermediate. While the formation of a three-membered ring is generally less favorable, under certain conditions, this pathway could be a precursor to other products. More commonly, related structures are used in the synthesis of larger heterocyclic rings where the sulfur atom acts as an internal nucleophile. For instance, if the aryl ring were activated towards nucleophilic attack, the bromoethyl moiety could participate in the formation of a thieno-fused ring system, though this is less likely with the unactivated chlorobenzene (B131634) ring.

Reactivity at the 2-Chlorobenzene Moiety

The 2-chlorobenzene portion of the molecule is considerably less reactive than the bromoethyl group, particularly towards nucleophilic substitution. Its reactivity is primarily characterized by electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring can be attacked by electrophiles, leading to the substitution of a hydrogen atom on the ring. The existing substituents—the chloro group and the (2-bromoethyl)sulfanyl group—influence the rate and regioselectivity of these reactions.

Directing Effects:

The chloro group is an ortho-, para-director, but it is also deactivating due to its inductive electron-withdrawing effect.

The sulfanyl (B85325) (-S-R) group is also an ortho-, para-director and is generally considered to be activating due to the ability of the sulfur lone pairs to donate electron density to the ring through resonance.

The combination of these two groups makes the prediction of the exact substitution pattern complex. The activating effect of the thioether group would likely dominate over the deactivating effect of the chlorine. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the thioether group. Given that the para position to the thioether is occupied by the chloro group, substitution would be directed to the positions ortho to the thioether. Steric hindrance from the thioether side chain may influence the ratio of the possible ortho-substituted products.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionElectrophileReagentsPredicted Major Product(s)
NitrationNO2+HNO3, H2SO41-[(2-Bromoethyl)sulfanyl]-2-chloro-3-nitrobenzene and 1-[(2-Bromoethyl)sulfanyl]-2-chloro-5-nitrobenzene
BrominationBr+Br2, FeBr31-Bromo-2-[(2-bromoethyl)sulfanyl]-3-chlorobenzene and 3-Bromo-2-[(2-bromoethyl)sulfanyl]-1-chlorobenzene
Friedel-Crafts AcylationRCO+CH3COCl, AlCl31-{2-[(2-Bromoethyl)sulfanyl]-3-chlorophenyl}ethanone and 1-{4-[(2-Bromoethyl)sulfanyl]-3-chlorophenyl}ethanone

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on chlorobenzene is generally challenging, requiring harsh reaction conditions such as high temperatures and pressures. shaalaa.comchemguide.co.ukvedantu.com The presence of the [(2-bromoethyl)sulfanyl] group at the ortho position is not strongly electron-withdrawing, and therefore, the aromatic ring is not significantly activated towards SNAr. Reactions with strong nucleophiles like sodium hydroxide or sodium amide would likely require forcing conditions to replace the chloro substituent. vedantu.com

The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride leaving group. libretexts.org For SNAr to occur, the aromatic ring typically needs to be substituted with potent electron-withdrawing groups at the ortho or para positions to stabilize the anionic intermediate. libretexts.org Given the electronic nature of the thioether substituent, SNAr at the chlorine-bearing carbon of this compound is expected to be difficult.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org Thioethers are known to be effective DMGs. uwindsor.ca

In the case of this compound, the thioether group can direct the metalation to the C3 position of the benzene ring upon treatment with a strong base like n-butyllithium. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the position ortho to the thioether group.

Electrophile Potential Product
CO₂3-[(2-Bromoethyl)sulfanyl]-2-chlorobenzoic acid
DMF3-[(2-Bromoethyl)sulfanyl]-2-chlorobenzaldehyde
I₂1-[(2-Bromoethyl)sulfanyl]-2-chloro-3-iodobenzene
(CH₃)₃SiClTrimethyl({3-[(2-bromoethyl)sulfanyl]-2-chlorophenyl})silane

This method provides a regioselective route to tri-substituted benzene derivatives that would be difficult to access through classical electrophilic aromatic substitution.

Cross-Coupling Reactions Involving the Aryl Halide

The aryl chloride moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized ligands and reaction conditions can facilitate these transformations. diva-portal.org

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the formation of a new carbon-carbon bond at the C2 position, leading to substituted biphenyl (B1667301) derivatives or other arylated products.

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylalkynes. libretexts.org

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a new carbon-carbon bond, resulting in a substituted styrene (B11656) derivative. libretexts.org This reaction typically requires a palladium catalyst and a base. diva-portal.orgacs.org

Coupling Reaction Coupling Partner Catalyst System Potential Product Class
SuzukiArylboronic acidPd(0) catalyst, Base2-Aryl-1-[(2-bromoethyl)sulfanyl]benzene derivatives
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Base1-[(2-Bromoethyl)sulfanyl]-2-(alkynyl)benzene derivatives
HeckAlkenePd(0) catalyst, Base1-[(2-Bromoethyl)sulfanyl]-2-(vinyl)benzene derivatives

Transformations Involving the Sulfanyl (Thioether) Linkage

The thioether linkage is another key reactive site within the molecule, susceptible to oxidation, alkylation, and cleavage.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. acsgcipr.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. researchgate.net Common oxidants for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). rsc.orgresearchgate.net

Careful control of the stoichiometry of the oxidant, typically one equivalent, can selectively yield the sulfoxide, 1-[(2-bromoethyl)sulfinyl]-2-chlorobenzene. acsgcipr.org The use of excess oxidant under more forcing conditions will lead to the formation of the sulfone, 1-[(2-bromoethyl)sulfonyl]-2-chlorobenzene.

Oxidizing Agent Stoichiometry Product
H₂O₂ or mCPBA~1 equivalent1-[(2-Bromoethyl)sulfinyl]-2-chlorobenzene (Sulfoxide)
H₂O₂ or mCPBA>2 equivalents1-[(2-Bromoethyl)sulfonyl]-2-chlorobenzene (Sulfone)

These oxidation products can have significantly different electronic properties and chemical reactivity compared to the parent thioether.

Formation of Sulfonium Salts and Ylides

The thioether can act as a nucleophile, reacting with electrophiles to form sulfonium salts. nih.govgoogle.com The presence of the bromoethyl group within the molecule of this compound allows for a potential intramolecular alkylation reaction. This would lead to the formation of a cyclic sulfonium salt, specifically a thianium salt.

Upon treatment with a strong base, the sulfonium salt can be deprotonated at a carbon adjacent to the positively charged sulfur atom to generate a sulfur ylide. mdpi.comoup.com These ylides are valuable synthetic intermediates, known for their participation in reactions such as the Corey-Chaykovsky reaction to form epoxides from carbonyl compounds. organic-chemistry.org

Reductive Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bonds in the thioether linkage can be cleaved under reductive conditions. researchgate.net Various methods exist for desulfurization, including reaction with Raney nickel or using electroreductive techniques. digitellinc.comchemrxiv.orgorganic-chemistry.org Depending on the conditions, either the C(aryl)-S bond or the C(alkyl)-S bond can be cleaved. Electroreductive methods have been shown to offer selectivity for the cleavage of the C(sp³)-S bond, which in this case would lead to the formation of 2-chlorothiophenol (B146423) and bromoethane (B45996) as potential products. digitellinc.comchemrxiv.org

Multifunctional Reactivity and Cascade Transformations

Chemoselective Reactivity of Multiple Halogens and the Thioether Group

The concept of chemoselectivity is central to understanding the reactivity of this compound. The molecule possesses two carbon-halogen bonds of differing nature: a primary alkyl bromide and an aryl chloride. The carbon-bromine bond in the bromoethyl group is significantly more susceptible to nucleophilic substitution (an SN2 reaction) than the carbon-chlorine bond on the aromatic ring. masterorganicchemistry.com The latter is a vinylic halide, and nucleophilic aromatic substitution is generally disfavored unless the ring is activated by strong electron-withdrawing groups, which is not the case here.

This difference in reactivity allows for selective transformations at the bromoethyl moiety while leaving the chlorobenzene ring intact. For instance, reaction with a nucleophile would preferentially displace the bromide ion.

The thioether group, with its lone pairs of electrons on the sulfur atom, can act as a nucleophile. masterorganicchemistry.com This property is crucial for its participation in intramolecular cyclization reactions, a key step in many potential cascade transformations. The sulfur atom is generally a soft and highly effective nucleophile. masterorganicchemistry.com

The following table summarizes the expected relative reactivity of the functional groups in this compound towards common reagents.

Functional GroupReagent TypeExpected Reactivity
Bromoethyl (C-Br) Nucleophiles (e.g., amines, thiolates)High (SN2 substitution)
Chlorobenzene (C-Cl) Nucleophiles (e.g., amines, thiolates)Low (Nucleophilic Aromatic Substitution is difficult)
Thioether (-S-) Electrophiles / OxidantsModerate (Can be oxidized or act as a nucleophile)

Sequential and Tandem Reactions Utilizing Distinct Reactive Sites

The differential reactivity of the functional groups in this compound opens the door for the design of sequential and tandem reactions. A particularly relevant transformation for molecules of this type is the intramolecular cyclization to form heterocyclic structures. For example, substituted 2-(2-bromo-phenylthio)ethanamines can undergo intramolecular N-aryl amination to produce 1,4-thiazine derivatives. nih.gov

For instance, a reaction with an amine (R-NH₂) could first lead to a nucleophilic substitution of the bromine atom. The resulting intermediate, an N-substituted 2-(2-chloro-phenylthio)ethanamine, could then, under appropriate conditions (e.g., with a base and a palladium catalyst), undergo an intramolecular C-N bond formation to yield a benzothiazine derivative. This type of reaction sequence, where one reaction sets up the functionality for the next in the same pot, is the essence of a tandem or cascade process.

The table below presents examples of cyclization reactions involving similar structural motifs, illustrating the potential for such transformations.

Starting Material TypeReactionProduct Type
Substituted 2-(2-bromo-phenylthio)ethanaminesIntramolecular N-aryl amination1,4-Thiazine derivatives nih.gov
N-(2-alkynyl)anilinesElectrophilic cyclizationSubstituted quinolines nih.gov
2-Hydroxycinnamaldehydes with carbonic nucleophilesAniline-promoted cyclization-replacement2-Substituted 2H-chromenes nih.gov

These examples from the broader chemical literature underscore the synthetic potential that lies within the structural framework of this compound for the construction of complex heterocyclic systems through carefully designed cascade reactions.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformation Pathways

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. By measuring how reaction rates change with concentration, temperature, and other variables, it is possible to determine the reaction order, rate constants, and activation energies, all of which help to describe the reaction mechanism. For 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene, a key transformation pathway of interest would be its cyclization to form a substituted benzothiazine, a reaction that can be influenced by various factors.

Parameter Description Typical Data Obtained
Reaction RateThe speed at which reactants are converted into products.mol L⁻¹ s⁻¹
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentration of the reactants.Units vary depending on the reaction order.
Reaction OrderThe relationship between the rate of a chemical reaction and the concentration of the species that take part in it.Integer or fractional values.
Activation Energy (Ea)The minimum amount of energy that must be provided for compounds to result in a chemical reaction.kJ/mol or kcal/mol

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR, IR)

Spectroscopic techniques allow for the direct observation of reaction intermediates, providing invaluable information about the reaction pathway. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose. These methods can track the disappearance of reactants and the appearance of products and intermediates in real-time, without the need to isolate the transient species. ru.nl

Spectroscopic Technique Information Provided Application to this compound
In situ NMRProvides detailed structural information about molecules in solution, allowing for the identification of intermediates and the determination of their concentrations over time.Could be used to monitor the formation of a cyclic intermediate during the synthesis of a benzothiazine derivative.
In situ IRDetects the vibrational frequencies of chemical bonds, making it possible to follow changes in functional groups as a reaction progresses.Could be used to track the disappearance of the C-Br bond and the formation of new bonds in the cyclized product.

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Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. wikipedia.orgmusechem.com By replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), it is possible to determine which bonds are broken and which are formed during the reaction. wikipedia.org This information can be used to distinguish between different possible reaction mechanisms. For example, in the study of chlorobenzene (B131634) hydroxylation, deuterium (B1214612) labeling was used to probe the reaction mechanism. nih.gov

Isotope Application Detection Method
¹³CTracing the carbon skeleton of a molecule.Mass Spectrometry, NMR Spectroscopy
²H (Deuterium)Investigating hydrogen transfer reactions and kinetic isotope effects.Mass Spectrometry, NMR Spectroscopy
¹⁵NStudying reactions involving nitrogen-containing compounds.Mass Spectrometry, NMR Spectroscopy

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Probing Stereochemical Outcomes of Reactions

The stereochemistry of a reaction's products can provide significant clues about the mechanism by which the reaction proceeds. ochemtutor.com For reactions involving chiral centers, the stereochemical outcome—whether it results in inversion, retention, or racemization of configuration—can help to distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2 reactions. ochemtutor.com While this compound is not chiral, reactions involving this compound could generate chiral products, and the stereochemistry of these products would be informative. For instance, the presence of a halogen atom can influence the stereochemical course of reactions. nih.gov

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. chemrxiv.orglibretexts.orglibretexts.orgresearchgate.netyoutube.com Solvents can influence the stability of reactants, transition states, and products, thereby altering the energy landscape of the reaction. libretexts.orglibretexts.orgyoutube.com For reactions involving charged intermediates, such as Sₙ1 reactions, polar protic solvents are generally favored because they can solvate both cations and anions effectively. libretexts.orglibretexts.org In contrast, Sₙ2 reactions are often faster in polar aprotic solvents. libretexts.org

Solvent Type Properties Effect on Sₙ1 Reactions Effect on Sₙ2 Reactions
Polar ProticCapable of hydrogen bonding; high dielectric constant.Accelerates the reaction by stabilizing the carbocation intermediate. libretexts.orglibretexts.orgCan slow the reaction by solvating the nucleophile. libretexts.org
Polar AproticHigh dielectric constant but no O-H or N-H bonds.Can proceed, but generally slower than in protic solvents.Accelerates the reaction by leaving the nucleophile more "naked" and reactive.
NonpolarLow dielectric constant.Disfavors the reaction due to the instability of charged intermediates.Generally slow due to poor solubility of many nucleophiles.

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Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide critical information about the hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the bromoethyl group. The aromatic protons on the disubstituted benzene (B151609) ring would likely appear as a complex multiplet pattern due to their close chemical shifts and spin-spin coupling. reddit.com The protons of the ethyl chain would present as two triplets, corresponding to the -S-CH₂- and -CH₂-Br groups. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the chloro and sulfanyl (B85325) substituents. Two additional signals would correspond to the carbons of the bromoethyl group.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, helping to assign the signals of the ethyl chain and the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary slightly from experimental data.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5 (multiplet)127.0 - 135.0
C-Cl-130.0 - 135.0
C-S-135.0 - 140.0
-S-CH₂-3.2 - 3.5 (triplet)35.0 - 40.0
-CH₂-Br3.6 - 3.9 (triplet)30.0 - 35.0

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹. uantwerpen.be The C-Br stretching frequency is found at lower wavenumbers, generally between 500 and 600 cm⁻¹. The C-S stretching vibration is often weak and appears in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Aromatic ring vibrations are often strong in Raman spectra. The technique is also sensitive to the C-S and C-Br bonds. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. mdpi.comchemrxiv.org

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1400 - 1600
C-Cl Stretch600 - 800
C-S Stretch600 - 800
C-Br Stretch500 - 600

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₈BrClS). The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, which would be a key identifier for this compound. docbrown.infocsbsju.edu

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule upon ionization. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, the ethyl group, or the chloro substituent. Analysis of these fragment ions can help to confirm the structure of the molecule. For instance, a prominent peak corresponding to the loss of a bromine radical would be expected.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from any impurities and for determining its purity.

Both GC and HPLC are powerful separation techniques suitable for the analysis of this compound.

Gas Chromatography (GC): Given its likely volatility, GC is a well-suited technique for the purity assessment of this compound. researchgate.netnih.gov When coupled with a mass spectrometer (GC-MS), it allows for the separation of impurities and their subsequent identification based on their mass spectra. The choice of the GC column (e.g., a non-polar or medium-polarity column) would be critical for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative and complementary separation method. rjlm.ro Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach. A UV detector would be suitable for detection, as the aromatic ring of the compound will absorb UV light. HPLC is particularly useful for analyzing less volatile or thermally labile impurities that may not be suitable for GC analysis.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgshimadzu.com SFC offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. teledynelabs.commdpi.comyoutube.com It is particularly effective for the separation of complex mixtures and can be used for both analytical and preparative purposes. For this compound, SFC could provide an efficient and environmentally friendly method for purity determination.

Table 3: Summary of Analytical Techniques and Their Applications

TechniqueApplicationInformation Obtained
¹H, ¹³C, 2D NMRStructural ElucidationConnectivity and chemical environment of atoms
IR and Raman SpectroscopyFunctional Group IdentificationVibrational modes of chemical bonds
Mass Spectrometry (HRMS)Molecular Formula DeterminationExact mass and elemental composition
Gas Chromatography (GC)Purity Assessment & SeparationSeparation of volatile components
High-Performance Liquid Chromatography (HPLC)Purity Assessment & SeparationSeparation of non-volatile or thermally labile components
Supercritical Fluid Chromatography (SFC)Purity Assessment & SeparationFast and green separation

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details.

Should single crystals of this compound be successfully grown, X-ray diffraction analysis would yield a wealth of structural information. The resulting data would be presented in a crystallographic information file (CIF), which includes key parameters that define the crystal lattice and the atomic arrangement within it.

Hypothetical Crystallographic Data Table for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1223.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.456
R-factor (%)< 5

This hypothetical data would allow for the precise measurement of all bond lengths and angles within the molecule, confirming the connectivity of the 2-chlorophenyl, thioether, and bromoethyl moieties. Furthermore, it would reveal the molecule's conformation in the solid state, including the torsion angles that define the spatial relationship between the aromatic ring and the alkyl side chain.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance and serves as a critical checkpoint for its purity.

For this compound, with the molecular formula C₈H₈BrClS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental analysis of a pure sample would be expected to yield values in close agreement with these theoretical percentages.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data:

ElementTheoretical %Hypothetical Experimental %
Carbon (C)36.1836.25
Hydrogen (H)3.043.01
Bromine (Br)30.0829.99
Chlorine (Cl)13.3513.40
Sulfur (S)12.0712.15

The close correlation between the hypothetical experimental values and the calculated theoretical percentages would provide strong evidence for the compound's elemental composition and high degree of purity. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Studies of 1 2 Bromoethyl Sulfanyl 2 Chlorobenzene

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

There are no specific published studies detailing electronic structure calculations for 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene. A typical investigation would employ methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p), aug-cc-pVTZ) to calculate the molecule's ground-state energy, electron density distribution, and other fundamental electronic properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could also be used for higher accuracy, though at a greater computational cost.

Conformational Analysis and Energy Landscape Mapping

A conformational analysis of this compound would involve systematically rotating the single bonds, particularly the C-S and C-C bonds in the bromoethyl chain, to identify all possible stable conformers. The relative energies of these conformers would be calculated to determine the most stable, lowest-energy structure and to map the potential energy surface. This process would reveal the flexibility of the molecule and the energy barriers between different conformations. However, no such specific analysis for this compound is available in the literature.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

No specific Molecular Electrostatic Potential (MEP) or Frontier Molecular Orbital (FMO) analyses for this compound have been reported. An MEP analysis would typically reveal the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). FMO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Prediction of Spectroscopic Properties

While experimental spectroscopic data may exist, there are no published computational predictions of the spectroscopic properties of this compound. Theoretical calculations are often used to predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). These theoretical spectra can be invaluable for interpreting experimental data and confirming the molecular structure.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research on the computational modeling of reaction mechanisms involving this compound. Such studies would typically investigate potential reaction pathways, for example, nucleophilic substitution at the carbon bearing the bromine atom. Computational methods would be used to locate the transition state structures for each step of a proposed mechanism and calculate the activation energies, providing insight into the reaction kinetics and feasibility.

Theoretical Predictions of Reactivity and Selectivity

In the absence of dedicated studies, no theoretical predictions of the reactivity and selectivity of this compound have been published. Such predictions would typically be derived from the computational analyses mentioned above (MEP, FMO, etc.). For instance, the calculated partial charges on atoms and the energies of frontier orbitals could be used to predict the most likely sites for electrophilic or nucleophilic attack, and the relative stability of potential intermediates could be used to predict the selectivity of certain reactions.

Applications of 1 2 Bromoethyl Sulfanyl 2 Chlorobenzene As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

There is no specific information available in the searched scientific literature on the use of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene for the construction of complex organic architectures.

Construction of Heterocyclic Systems

No published methods specifically describe the use of this compound as a starting material for the synthesis of heterocyclic compounds. In principle, its bifunctional nature, possessing both a bromoethyl group and a chlorinated benzene (B151609) ring, could lend itself to intramolecular or intermolecular cyclization reactions to form sulfur-containing heterocycles. However, no such reactions have been reported.

Synthesis of Novel Linkers and Scaffolds

There is no evidence in the available literature to suggest that this compound has been developed or used as a novel linker or scaffold in medicinal chemistry or materials science.

Role in Materials Science (e.g., monomer for specialty polymers, if applicable)

No research has been found that investigates the role of this compound in materials science. There are no reports of its use as a monomer for the synthesis of specialty polymers or for the development of other advanced materials.

Development of Novel Reagents and Catalytic Ligands

The development of new reagents or catalytic ligands derived from this compound has not been described in the scientific literature. The presence of sulfur and halogen atoms could theoretically allow for its modification into a ligand for catalysis, but no such applications have been reported.

Environmental and Green Chemistry Considerations in the Synthesis and Transformation

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy is a fundamental metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. omnicalculator.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.orgyoutube.com An ideal reaction would have an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. libretexts.org

The Environmental Factor (E-Factor) provides a different but complementary measure of the environmental impact of a chemical process. It is defined as the total mass of waste generated per unit mass of product. libretexts.orgsheldon.nl A lower E-factor signifies a more environmentally friendly process with less waste generation. libretexts.org

A plausible synthetic route to 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene involves the reaction of 2-chlorothiophenol (B146423) with 1,2-dibromoethane (B42909).

Hypothetical Synthesis Reaction:

2-chlorothiophenol + 1,2-dibromoethane → this compound + Hydrogen bromide

To illustrate the calculation of atom economy for this hypothetical synthesis, we would use the molecular weights of the reactants and the desired product.

CompoundMolecular Weight ( g/mol )
2-chlorothiophenol144.62
1,2-dibromoethane187.86
This compound 252.54
Hydrogen bromide (byproduct)80.91

Atom Economy Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (252.54 / (144.62 + 187.86)) x 100 ≈ 75.8%

This calculation suggests that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct (in this case, hydrogen bromide), highlighting an area for potential improvement from a green chemistry perspective.

The E-Factor for this process would depend on the actual experimental conditions, including the solvents used, the efficiency of the reaction, and the waste generated during product purification. For fine chemicals and pharmaceuticals, E-factors can often be significantly high, indicating substantial waste generation. researchgate.net A detailed E-Factor analysis would require experimental data that is not currently available in the literature for this specific compound.

Development of Solvent-Free or Environmentally Benign Reaction Conditions

Organic solvents are a major contributor to the environmental impact of chemical processes. Many common solvents are volatile organic compounds (VOCs), which can contribute to air pollution and have negative health effects. The development of solvent-free reaction conditions or the use of environmentally benign solvents is a key goal of green chemistry. cmu.edu

For the synthesis of thioethers, research has explored various approaches to minimize solvent use:

Solvent-Free Synthesis: In some cases, reactions can be carried out by simply mixing the reactants, sometimes with gentle heating or mechanical grinding. cmu.edu This approach completely eliminates solvent waste.

Use of Greener Solvents: When a solvent is necessary, the choice of solvent is critical. Water is an ideal green solvent due to its non-toxicity, availability, and low cost. rsc.org Other green solvents include supercritical fluids (like CO2), ionic liquids, and bio-derived solvents. Research into the synthesis of sulfide (B99878) electrolytes has explored the use of various green and sustainable inert solvents. rsc.org

While specific studies on solvent-free synthesis of this compound are not available, the general principles of thioether synthesis suggest that exploring such conditions could be a fruitful area of research to enhance the green credentials of its production.

Utilization of Recyclable Catalysts and Reagents

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed more efficiently, under milder conditions, and with higher selectivity, often reducing the need for stoichiometric reagents that contribute to waste. The use of recyclable catalysts is particularly advantageous as it minimizes waste and reduces costs. mdpi.com

For the synthesis of thioethers, various catalytic systems have been developed. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are often preferred because they can be easily separated from the reaction mixture and reused. Examples of recyclable catalysts that could be applicable to the synthesis of compounds like this compound include:

Metal-Organic Frameworks (MOFs): These are porous materials that can act as catalysts and are often recyclable. mdpi.com

Nanoparticle Catalysts: Metal nanoparticles supported on materials like graphitic carbon can be highly efficient and recyclable catalysts for various organic transformations. mdpi.com

The development of a robust and recyclable catalytic system for the synthesis of this compound would represent a significant advancement in its sustainable production.

Waste Minimization and Byproduct Valorization

A core principle of green chemistry is the prevention of waste rather than its treatment or disposal after it has been created. quizlet.com This can be achieved through various strategies:

Optimizing Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of byproducts.

Process Intensification: Using techniques like continuous flow chemistry can often lead to higher efficiencies and less waste compared to traditional batch processes.

Future Research Directions and Emerging Methodologies

Exploration of Asymmetric Synthesis and Chiral Induction Using the Compound

The development of methods for the enantioselective synthesis of chiral thioethers is a significant area of organic chemistry, given the prevalence of this motif in pharmaceuticals and biologically active molecules. acs.orgnih.gov Future research will likely focus on the application of 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene in asymmetric transformations to generate chiral molecules.

One promising avenue is the use of chiral catalysts to control the stereochemical outcome of reactions involving the bromoethyl group. For instance, chiral Lewis base catalysts or transition metal complexes could be employed in nucleophilic substitution reactions at the bromine-bearing carbon, leading to the formation of enantioenriched products. acs.orgnih.gov The development of chiral bifunctional catalysts, which can activate both the electrophile and the nucleophile, could be particularly effective in achieving high levels of enantioselectivity. researchgate.net

Another approach involves chiral induction , where a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a subsequent reaction. For this compound, this could involve reacting the bromoethyl moiety with a chiral alcohol or amine to form a chiral ether or amine, respectively. Subsequent transformations, guided by the stereocenter of the auxiliary, could then be performed on other parts of the molecule.

Furthermore, the sulfur atom itself can be a center of chirality in the form of a sulfoxide (B87167). Research into the peptide-catalyzed enantioselective oxidation of functionalized thioethers to chiral sulfoxides is an active field. nih.gov Applying such methods to this compound could yield chiral sulfoxide derivatives, which are valuable intermediates in asymmetric synthesis. nih.gov

Asymmetric Synthesis Approach Potential Application to this compound Key Research Focus
Chiral CatalysisEnantioselective nucleophilic substitution at the bromoethyl group.Development of novel chiral Lewis bases or transition metal catalysts. acs.orgnih.gov
Chiral InductionTemporary incorporation of a chiral auxiliary to direct subsequent reactions.Design of efficient and easily removable chiral auxiliaries.
Asymmetric OxidationPeptide-catalyzed oxidation of the sulfide (B99878) to a chiral sulfoxide.Optimization of peptide catalysts for high enantiomeric excess. nih.gov

Integration with Flow Chemistry and Automated Synthesis Techniques

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comfu-berlin.de For reactions involving this compound, these technologies hold considerable promise.

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly beneficial for highly exothermic or rapid reactions. The nucleophilic substitution of the bromoethyl group, for example, could be performed in a flow reactor to ensure better heat dissipation and improved safety, especially on a larger scale.

Automated synthesis platforms are instrumental in the rapid generation of compound libraries for drug discovery and materials science. vapourtec.comnih.gov By integrating robotic systems with flow or batch reactors, a diverse range of derivatives of this compound can be synthesized by systematically varying the nucleophiles that react with the bromoethyl group or by performing various cross-coupling reactions on the chlorobenzene (B131634) ring. vapourtec.com This automated approach accelerates the exploration of the chemical space around this scaffold. nih.gov

Technique Application to this compound Anticipated Benefits
Flow ChemistryNucleophilic substitution reactions, Grignard reagent formation.Enhanced safety, improved heat and mass transfer, scalability.
Automated SynthesisLibrary generation of derivatives for screening purposes.High-throughput synthesis, rapid structure-activity relationship studies. vapourtec.comnih.gov

Advanced In Situ Analytical Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced in situ analytical techniques provide real-time data on the progress of a chemical reaction without the need for sampling.

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products throughout a reaction. stk-online.chacs.org For reactions involving this compound, such as the formation of a Grignard reagent from the bromoethyl group, in situ FTIR can track the consumption of the starting material and the formation of the organometallic species in real-time. acs.orghzdr.de This allows for the precise determination of reaction endpoints and the identification of any potential side reactions. mt.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the species present in a reaction mixture. wiley.com Time-resolved NMR experiments can be used to study the kinetics of reactions, such as the nucleophilic substitution at the bromoethyl group, providing insights into the reaction mechanism and the influence of various parameters on the reaction rate. nih.govnih.gov The use of techniques like compressed sensing can significantly reduce the data acquisition time for multidimensional NMR, making it more amenable to monitoring reaction kinetics. rsc.orgrsc.org

Analytical Technique Application Example Information Gained
In situ FTIRMonitoring Grignard reagent formation. acs.orghzdr.deReaction initiation, endpoint determination, real-time concentration profiles. stk-online.chmt.com
In situ NMRStudying the kinetics of nucleophilic substitution. nih.govnih.govReaction rates, identification of intermediates, mechanistic insights. wiley.comrsc.orgrsc.org

Harnessing New Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, new catalysts can unlock more efficient and selective transformations at both the bromoethyl and chlorobenzene moieties.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. thieme.de Future research will likely focus on the use of advanced palladium catalysts with tailored ligands to achieve highly selective cross-coupling at the chloro-substituted carbon of the benzene (B151609) ring. nih.govacs.org The use of pyridine (B92270) sulfinates as nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides has shown promise and could be extended to substrates like this compound. nih.gov Indium tri(organothiolate) reagents have also been shown to be effective in palladium-catalyzed C-S cross-coupling reactions. organic-chemistry.org

Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium catalysis in some cases. nih.gov Copper catalysts have been shown to be effective in the cross-coupling of alkylboranes with heteroaryl bromides and could potentially be adapted for reactions involving the bromoethyl group of the target compound. researchgate.net Furthermore, copper-catalyzed C-S bond formation through radical-radical cross-coupling presents a novel strategy for creating thioether linkages. rsc.org The stereospecific transformation of alkylboronic esters using copper catalysis is another area that could be explored for introducing chirality. nih.gov

Catalytic System Potential Transformation Expected Improvement
Palladium CatalysisSelective cross-coupling at the chlorobenzene ring. thieme.denih.govacs.orgHigher yields, broader substrate scope, milder reaction conditions.
Copper CatalysisCross-coupling at the bromoethyl group, C-S bond formation. nih.govresearchgate.netrsc.orgLower cost, improved sustainability, novel reactivity.

Computational Design of Novel Transformations Involving the Chemical Compound

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new synthetic methodologies. nih.govmit.edu

Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of transformations involving this compound. acs.orgethz.ch By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a deeper understanding of the factors that control reactivity and selectivity. acs.org This knowledge can then be used to optimize reaction conditions or design new catalysts. For instance, computational studies can elucidate the mechanism of enzymatic halogenation, which could inspire the design of biomimetic catalysts for selective halogenation reactions. nih.gov

Predictive modeling and machine learning are emerging as powerful tools for reaction discovery and optimization. nih.govacs.org By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the products of new reactions or suggest optimal conditions for a desired transformation. mit.eduarxiv.orgnih.gov For this compound, these predictive models could be used to explore a vast chemical space of potential reactions and identify novel and synthetically valuable transformations that might not be obvious from traditional chemical intuition. nih.govacs.org

Computational Approach Application Outcome
DFT CalculationsMechanistic investigation of nucleophilic substitution or cross-coupling reactions. acs.orgethz.chUnderstanding of reaction pathways, rational catalyst design. nih.gov
Predictive ModelingPrediction of reaction outcomes and optimization of reaction conditions. nih.govmit.eduacs.orgDiscovery of novel transformations, accelerated process development. arxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene, and what analytical techniques are used to confirm its purity?

  • Synthesis : A common method involves alkylation of 2-chlorobenzenethiol with 1,2-dibromoethane under basic conditions (e.g., K2_2CO3_3) in anhydrous solvents like THF or DMF. The reaction proceeds via nucleophilic substitution, yielding the target compound .
  • Characterization :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure (e.g., signals for CH2_2Br at ~3.6–3.8 ppm and aromatic protons at ~7.2–7.5 ppm).
  • Mass Spectrometry : Molecular ion peaks at m/z 219.5 (C8_8H8_8BrClS+^+) verify molecular weight .
  • HPLC : Purity assessment (>97% by area) using reverse-phase columns .

Q. How should this compound be stored to maintain stability, and what degradation products might form?

  • Storage : Store at 0–6°C in amber glass vials under inert gas (N2_2 or Ar) to prevent hydrolysis of the bromoethyl group .
  • Degradation : Exposure to moisture or light may lead to:

  • Hydrolysis: Formation of 2-chlorobenzenethiol and ethylene glycol derivatives.
  • Oxidation: Sulfoxide or sulfone byproducts under oxidative conditions .

Q. What are the primary applications of this compound in academic research?

  • Pharmaceutical Intermediates : Used in synthesizing tricyclic antidepressants (e.g., chlorimipramine analogs) via nitro reduction and cyclization reactions .
  • Coordination Chemistry : Acts as a ligand precursor for transition metal complexes (e.g., Pd or Cu) in catalytic studies .

Advanced Research Questions

Q. How can the Grignard reagent approach be optimized for synthesizing derivatives of this compound?

  • Method : React o-bromo-chlorobenzene with Mg in THF/EtBr to form a mono-Grignard reagent, followed by quenching with electrophiles (e.g., PEt2_2Cl) .
  • Optimization :

  • Temperature Control : Maintain –20°C to avoid di-Grignard formation.
  • Stoichiometry : Use 1.1 equivalents of Mg to minimize side reactions.
  • Yield Improvement : Purify intermediates via column chromatography (hexane/EtOAc) to isolate target derivatives in >50% yield .

Q. How can crystallographic data resolve contradictions in structural assignments of related intermediates?

  • Case Study : The crystal structure of 1-[2-(2-bromophenyl)ethyl]-4-chloro-2-nitrobenzene (a derivative) was determined via X-ray diffraction (CuKα radiation, 150 K). Key parameters:

  • Space group: Pna21_1
  • Unit cell dimensions: a = 15.7756 Å, b = 7.3795 Å, c = 11.5236 Å .
    • Resolution : Discrepancies in nitro-group orientation were clarified using Hirshfeld surface analysis, confirming intramolecular H-bonding (C–H···O) stabilizes the conformation .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use B3LYP/6-31G(d) to model transition states for SN2 reactions.

  • Key Findings : The bromoethyl group exhibits higher electrophilicity (partial charge: +0.42e) compared to the chlorophenyl moiety, favoring attack at the β-carbon .
    • MD Simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF), showing enhanced reactivity due to solvent stabilization of the transition state .

Q. How does the compound’s environmental persistence impact its handling in laboratory settings?

  • Persistence Metrics :

  • Hydrolysis Half-life : ~120 hours at pH 7 (25°C), increasing to >1 month in acidic conditions .
  • Photodegradation : UV exposure (λ = 254 nm) degrades 90% within 48 hours, forming 2-chlorobenzenesulfonic acid .
    • Mitigation : Use activated carbon filters in fume hoods and neutralize waste with 10% NaOH before disposal .

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